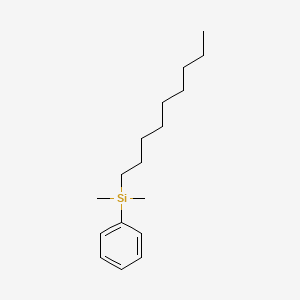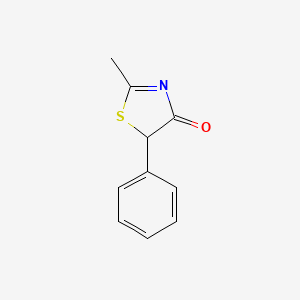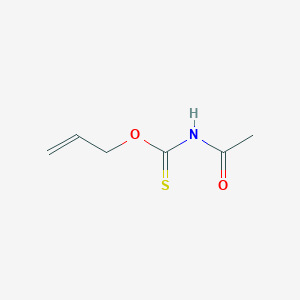
Dimethyl(nonyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(nonyl)phenylsilane is an organosilicon compound characterized by the presence of a phenyl group, a nonyl group, and two methyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(nonyl)phenylsilane typically involves the hydrosilylation of alkenes. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is often catalyzed by transition metals such as platinum, rhodium, or palladium. For instance, the hydrosilylation of nonene with dimethylphenylsilane in the presence of a platinum catalyst can yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(nonyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Halogenated silanes and other substituted organosilanes.
Aplicaciones Científicas De Investigación
Dimethyl(nonyl)phenylsilane finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Investigated for its potential in modifying biomolecules and creating biocompatible materials.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of dimethyl(nonyl)phenylsilane in chemical reactions often involves the activation of the silicon-hydrogen bond. This activation can be facilitated by transition metal catalysts, leading to the formation of reactive intermediates. These intermediates can then participate in various transformations, such as hydrosilylation, reduction, or oxidation. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar structure but lacks the nonyl and additional methyl groups.
Dimethylphenylsilane: Similar but without the nonyl group.
Nonylphenylsilane: Similar but without the additional methyl groups.
Uniqueness
Dimethyl(nonyl)phenylsilane is unique due to the presence of both nonyl and methyl groups attached to the silicon atom. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and applications compared to other organosilanes .
Propiedades
Número CAS |
120059-88-3 |
|---|---|
Fórmula molecular |
C17H30Si |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
dimethyl-nonyl-phenylsilane |
InChI |
InChI=1S/C17H30Si/c1-4-5-6-7-8-9-13-16-18(2,3)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3 |
Clave InChI |
JMZJEKXHKUDHFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)

![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)

![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)

![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)


